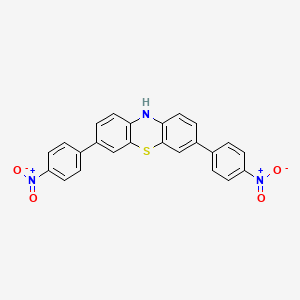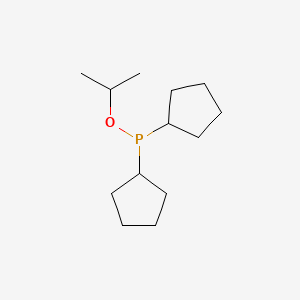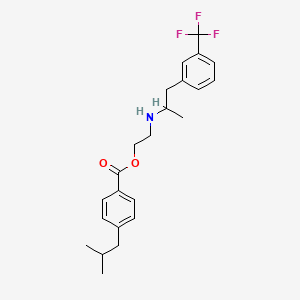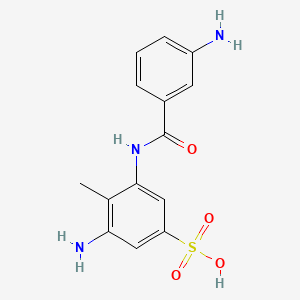
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with a 3-chloro group and a piperidinyl moiety, making it a valuable molecule in various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-(phenylmethyl)-4-piperidinyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the aromatic ring or the piperidinyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzamides.
Aplicaciones Científicas De Investigación
3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and target of interest.
Comparación Con Compuestos Similares
3-Chloro-N-(1-phenylethyl)benzamide: Shares a similar benzamide core but with different substituents.
N-(1-(phenylmethyl)-4-piperidinyl)benzamide: Lacks the chloro group, affecting its reactivity and applications.
Uniqueness: 3-Chloro-N-(1-(phenylmethyl)-4-piperidinyl)benzamide hydrochloride is unique due to the presence of both the chloro and piperidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research and industrial applications.
Propiedades
Número CAS |
63639-51-0 |
|---|---|
Fórmula molecular |
C19H22Cl2N2O |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-1-ium-4-yl)-3-chlorobenzamide;chloride |
InChI |
InChI=1S/C19H21ClN2O.ClH/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15;/h1-8,13,18H,9-12,14H2,(H,21,23);1H |
Clave InChI |
IABBOZALWVRPDY-UHFFFAOYSA-N |
SMILES canónico |
C1C[NH+](CCC1NC(=O)C2=CC(=CC=C2)Cl)CC3=CC=CC=C3.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)
![2-Methylthieno[2,3-c]pyridin-4-ol](/img/structure/B13779708.png)
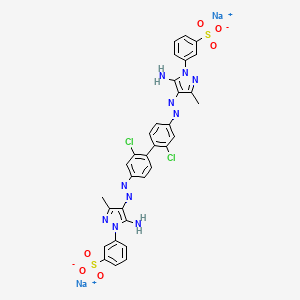
![6-[diethyl(2-phenothiazin-10-ylethyl)azaniumyl]hexyl-diethyl-(2-phenothiazin-10-ylethyl)azanium;dibromide](/img/structure/B13779716.png)
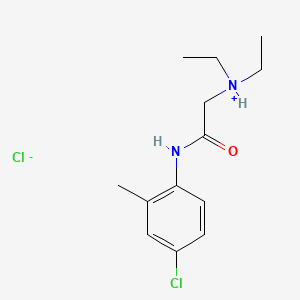
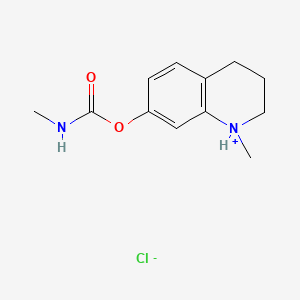
![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13779729.png)
